molecular formula C12H12N2O2 B2362646 N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide CAS No. 66302-04-3

N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide

Cat. No.: B2362646
CAS No.: 66302-04-3
M. Wt: 216.24
InChI Key: BJNZFEIQRLPCCF-UHFFFAOYSA-N
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Description

N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their significant biological activities and are commonly found in many commercially available drugs .

Scientific Research Applications

N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Safety and Hazards

The safety data sheet for a related compound, “(3-Methylisoxazol-5-yl)methanol”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . Given the wide spectrum of biological activities and therapeutic potential of isoxazole derivatives , the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the [3+2] cycloaddition reaction of nitrile oxides with alkenes or alkynes, which forms the isoxazole ring . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production methods for N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been reported to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives .

Properties

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-7-12(16-14-9)13-11(15)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNZFEIQRLPCCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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